beta-Rubromycin

Description

Contextual Background of Rubromycin Natural Products

The rubromycins are a continuously expanding family of structurally related polyketide natural products. rsc.orgresearchgate.net These compounds have been isolated over the past six decades from various species of Actinomycetes, a group of bacteria known for producing a wide array of bioactive secondary metabolites. rsc.orgrsc.orgnih.gov The initial discovery of the rubromycin family dates back to 1953, when Brockmann and Renneberg isolated a vivid red pigment, which they named "rubromycin," from Streptomyces collinus. scripps.edu

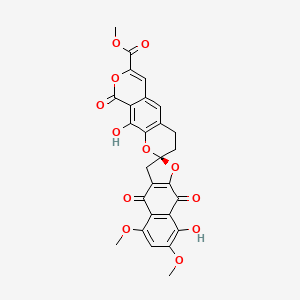

Structurally, the rubromycins are distinguished by a common and complex molecular framework. This core structure consists of a naphthazarin (a dihydroxynaphthoquinone) and an isocoumarin (B1212949) unit linked together by a bis-benzannulated caymanchem.combiomol.com-spiroketal system. rsc.orgresearchgate.netmdpi.com This intricate spiroketal moiety is a defining characteristic of the family and is crucial for their biological activity. rsc.orgresearchgate.net

The family includes several members, with α-rubromycin, β-rubromycin, and γ-rubromycin being among the most studied. scripps.edunih.gov Over time, other related classes of compounds sharing structural similarities, such as the griseorhodins, heliquinomycins, and purpuromycins, have been identified, broadening the scope of this natural product family. researchgate.netscripps.edu

| Selected Members of the Rubromycin Family |

| alpha-Rubromycin (formerly Collinomycin) |

| beta-Rubromycin (originally named Rubromycin) |

| gamma-Rubromycin (B1231039) |

| Griseorhodins |

| Heliquinomycins |

| Purpuromycins |

Significance of this compound in Natural Product Chemistry and Biology

This compound holds considerable significance in both chemistry and biology due to its unique structure and potent bioactivities.

Chemical Significance: The molecular structure of this compound is a subject of great interest to synthetic chemists. Its densely functionalized, hexacyclic ring system poses significant synthetic challenges, stimulating the development of new synthetic methodologies. rsc.orgrsc.org A notable event in its research history was the structural revision in 2000. The molecule was initially described as containing an ortho-quinone group, but further investigation using spectroscopic and biosynthetic methods led to its reassignment as a para-quinone. scripps.educaymanchem.comnih.gov The central caymanchem.combiomol.com-spiroketal core is the molecule's most challenging feature and has been the primary target of numerous synthetic studies. rsc.orgresearchgate.net

Biological Significance: this compound exhibits a remarkable spectrum of biological activities, including antimicrobial, cytostatic, and enzyme-inhibitory properties. rsc.orgresearchgate.netrsc.orghellobio.com It is particularly recognized for its potent inhibition of two key enzymes:

Human Telomerase: This enzyme is vital for the immortalization of cancer cells, and its inhibition is a key strategy in anticancer drug development. nih.gov this compound is an effective inhibitor of human telomerase, with studies indicating that the spiroketal system is an essential pharmacophore for this activity. rsc.orgresearchgate.netnih.gov In contrast, the open-chain analogue, α-rubromycin, shows no significant telomerase inhibition, highlighting the structural importance of the spiroketal core. rsc.orgnih.gov

HIV-1 Reverse Transcriptase (RT): This viral enzyme is essential for the replication of HIV. This compound has been identified as a potent and selective inhibitor of HIV-1 RT. caymanchem.commdpi.commedchemexpress.com

Furthermore, this compound has demonstrated cytotoxic activity against several human cancer cell lines. rsc.orgcaymanchem.combiomol.com

| Reported Biological Activities of this compound | | :--- | :--- | | Enzyme Inhibition | IC₅₀ / Activity | | Human Telomerase | ~3 µM - 8.60 µM nih.govnih.gov | | HIV-1 Reverse Transcriptase | 39.7% inhibition at 10 µM caymanchem.combiomol.com | | Cell Line Growth Inhibition | GI₅₀ | | HMO2 (Stomach Cancer) | 0.5 µM caymanchem.combiomol.com | | KATO-III (Stomach Cancer) | 0.84 µM caymanchem.combiomol.com | | MCF-7 (Breast Cancer) | <0.1 µM caymanchem.combiomol.com |

Overview of Research Trajectories for this compound

Research on this compound has evolved along several key trajectories, from its initial discovery to modern efforts in biosynthesis and chemical synthesis.

Isolation and Production: The primary source of this compound is fermentation of Streptomyces bacteria. caymanchem.comadipogen.com A significant historical challenge in the development of this compound has been its low production titer from wild-type strains, which has hampered further research and development. researchgate.netnih.gov To overcome this, recent research has employed genome mining strategies to identify new, high-yield producing strains. nih.gov For instance, Streptomyces sp. CB00271 was identified as a high-producer, capable of yielding up to 124.8 ± 3.4 mg/L of this compound, the highest titer reported to date. nih.gov This work also led to the discovery of a new analogue, β-rubromycin acid, which exhibits improved water solubility and enhanced antitumor activity. nih.gov

Biosynthesis: The biosynthesis of this compound is a complex process that starts from a single polyketide chain. researchgate.netscripps.edu This linear precursor undergoes a series of enzymatic modifications, including cyclizations and oxidative tailoring, to form the final intricate structure. smolecule.comnih.gov The formation of the characteristic spiroketal pharmacophore is a particularly complex transformation, involving flavin-dependent monooxygenases that catalyze a drastic oxidative rearrangement of a pentangular precursor. nih.gov Key intermediates in this pathway, such as collinone, have been identified. rsc.org Recent studies have successfully elucidated the late-stage tailoring steps, which include a sequence of terminal oxidations, a selective hydroxyl reduction, and specific O-methylations that complete the synthesis of the molecule. researcher.lifeacs.orgacs.org

Total Synthesis: The total synthesis of rubromycins is a formidable challenge that has attracted considerable attention from the synthetic chemistry community. rsc.orgauckland.ac.nz The difficulty lies in constructing the densely functionalized and stereochemically complex spiroketal core. While the total synthesis of this compound itself remains an arduous goal, significant progress has been made. Researchers have developed various elegant strategies and have reported successful total and formal syntheses of the related (±)-γ-rubromycin, showcasing innovative methods for constructing the spiroketal system and assembling the entire molecular framework. rsc.orgnih.govacs.org

Structure-Activity Relationship (SAR) Studies: A key area of research involves understanding how the structure of this compound relates to its biological function. SAR studies have been crucial in identifying the key pharmacophores. The most definitive finding is the essential role of the 5,6-spiroketal core for telomerase inhibition. rsc.org The linear, open-chain α-rubromycin lacks this activity, confirming the importance of the rigid, three-dimensional spiroketal structure. nih.gov The synthesis of various analogues allows researchers to probe the structural requirements for bioactivity, and the discovery of derivatives like β-rubromycin acid demonstrates that modifications can lead to improved pharmacological properties. rsc.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-8',10-dihydroxy-5',7'-dimethoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20O12/c1-34-13-8-14(35-2)20(29)18-17(13)19(28)12-9-27(39-24(12)22(18)31)5-4-10-6-11-7-15(25(32)36-3)37-26(33)16(11)21(30)23(10)38-27/h6-8,29-30H,4-5,9H2,1-3H3/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCBZGHGMRSWJD-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)OC4(C3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)O[C@]4(C3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181715 | |

| Record name | beta-Rubromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27267-70-5 | |

| Record name | beta-Rubromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027267705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Rubromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Discovery and Initial Characterization Methodologies of Beta Rubromycin

Isolation Strategies from Producer Organisms

The isolation of beta-rubromycin is a multi-step process that begins with the identification and cultivation of a producer microorganism, followed by sophisticated extraction and purification procedures.

Microbial Strain Identification and Cultivation for this compound Production

This compound is primarily produced by actinomycetes, with the majority of producing strains belonging to the genus Streptomyces. nih.gov The identification of these microbial sources is the foundational step in obtaining the compound.

Initial isolation efforts identified Streptomyces species as producers of rubromycins. bioaustralis.com Over the years, specific strains have been identified as notable producers of this compound. For instance, Streptomyces sp. A1 was a key strain used in early biosynthetic studies. nih.gov More recently, genome mining approaches have led to the identification of high-yield producers like Streptomyces sp. CB00271. researchgate.net Another strain, Streptomyces sp. ADR1, isolated from the Algerian desert, has been shown to produce a mixture of beta and gamma-rubromycins. core.ac.uk

The cultivation of these strains for the production of this compound involves carefully controlled fermentation processes. While specific media compositions and growth conditions can vary between strains, the general approach involves providing a nutrient-rich environment to encourage microbial growth and secondary metabolite production. For example, the cultivation of Streptomyces sp. ADR1 has been studied in both shake flasks and stirred tank bioreactors to optimize rubromycin yields. core.ac.uk In these controlled environments, factors such as nutrient levels, pH, and oxygen saturation are monitored and adjusted to maximize the production of the target compound. core.ac.uk

| Producer Strain | Noteworthy Characteristics |

| Streptomyces sp. A1 | Utilized in early biosynthetic and structural elucidation studies. nih.gov |

| Streptomyces sp. CB00271 | Identified as a high-yield producer through genome mining. researchgate.net |

| Streptomyces sp. ADR1 | A thermotolerant strain capable of producing both beta and gamma-rubromycins. core.ac.uk |

Extraction and Purification Techniques for this compound

A significant challenge in the study of this compound is its poor solubility in common organic solvents, which complicates its extraction and purification. nih.gov The compound is typically isolated as an amorphous red powder. nih.gov

The extraction process generally involves separating the microbial biomass from the fermentation broth, followed by solvent extraction of both the mycelium and the supernatant. Due to the low solubility of rubromycins, a variety of solvents may be employed. To overcome the solubility issues and facilitate purification, chemical derivatization techniques such as acetylation or methylation have been utilized. nih.gov These modifications increase the solubility of the compound, making it more amenable to standard chromatographic purification methods.

Purification of the crude extract is typically achieved through various chromatographic techniques. High-performance liquid chromatography (HPLC) is a key method for isolating pure this compound from the complex mixture of metabolites present in the extract. researchgate.net The use of microporous resins during fermentation has also been explored as a method to aid in the isolation of rubromycins. researchgate.net

Methodologies for Initial Structural Elucidation of this compound

The determination of the complex chemical structure of this compound has relied on a combination of spectroscopic and spectrometric techniques.

Spectroscopic Approaches in Structural Analysis

Spectroscopic methods have been fundamental in defining the planar structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of rubromycins. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule. For instance, ¹H NMR spectra of rubromycins typically show characteristic signals for hydroxyl protons, aromatic/olefinic protons, and protons of the oxygenated spiroketal ring. researchgate.net ¹³C NMR is used to identify the carbon skeleton, including the characteristic signals of α,β-unsaturated carbonyl carbons. researchgate.net

Ultraviolet-Visible (UV/Vis) spectroscopy has also been employed in the characterization of rubromycins. The UV/Vis spectra of these compounds show distinct absorption maxima that are indicative of their chromophoric structure. nih.gov

To determine the absolute configuration of the single chiral center at C-2 in the spiroketal system, electronic circular dichroism (ECD) spectra are analyzed in conjunction with quantum chemical calculations. nih.gov This combination of experimental data and theoretical modeling allows for the definitive assignment of the stereochemistry. nih.gov

| Spectroscopic Technique | Information Obtained |

| ¹H NMR | Provides information on the proton environment, including hydroxyl, aromatic, and spiroketal protons. researchgate.net |

| ¹³C NMR | Defines the carbon framework, including carbonyl and aromatic carbons. researchgate.net |

| UV/Vis Spectroscopy | Characterizes the chromophoric system of the molecule. nih.gov |

| Electronic Circular Dichroism (ECD) | Used with quantum chemical calculations to determine the absolute stereochemistry. nih.gov |

Advanced Spectrometric Techniques for this compound Characterization

Mass spectrometry (MS) has played a crucial role in determining the molecular weight and elemental composition of this compound, as well as in providing fragmentation data that aids in structural confirmation.

Various ionization techniques have been applied to the analysis of rubromycins and related compounds. While specific data for this compound's initial characterization is part of a broader analysis of the rubromycin family, techniques like Fast Atom Bombardment (FAB) and chemical ionization have been used for similar natural products. nih.gov

Biosynthesis and Genetic Basis of Beta Rubromycin

Identification and Characterization of the beta-Rubromycin Biosynthetic Gene Cluster

The production of this compound is orchestrated by a dedicated set of genes known as a biosynthetic gene cluster (BGC). The identification and analysis of this cluster are fundamental to understanding the molecule's formation.

Genomic Analysis of this compound Producing Organisms

This compound is a secondary metabolite produced by several species of actinomycetes, primarily within the genus Streptomyces. Genomic analysis of these microorganisms has been crucial in pinpointing the genetic locus responsible for its synthesis. Early work led to the partial sequencing of the rubromycin BGC from Streptomyces collinus, which is available in GenBank under accession number AF293355.2. researchgate.net

Modern genome mining techniques have accelerated the discovery of new this compound producers. researchgate.netresearchgate.net By using probes based on genes known to be involved in similar biosynthetic pathways, such as the gene for a spiroketal formation-specific monooxygenase (RubN), researchers have successfully screened extensive strain collections. researchgate.netresearchgate.net This approach identified Streptomyces sp. CB00271 as a particularly high-yield producer of this compound. researchgate.netresearchgate.net Other identified producers include Streptomyces sp. ADR1, an isolate from the Algerian Sahara Desert. mdpi.com Comparative genomics reveals that the rubromycin BGC shares significant homology with clusters for other related polyketides, such as griseorhodins and heliquinomycins. researchgate.netnih.gov

Table 1: Known this compound Producing Organisms

| Organism Name | Method of Identification | Key Findings | Reference(s) |

|---|---|---|---|

| Streptomyces collinus | Direct Sequencing | Partial BGC sequenced (AF293355.2) | researchgate.netnih.gov |

| Streptomyces sp. A1 | Isotope Labeling Studies | Confirmed polyketide origin | qmul.ac.ukrsc.org |

| Streptomyces sp. ADR1 | Isolation and NMR Analysis | Produces both beta- and gamma-rubromycin (B1231039) | mdpi.com |

| Streptomyces sp. CB00271 | Genome Mining | Identified as a high-yield producer; BGC fully characterized | researchgate.netresearchgate.netnih.gov |

Functional Annotation of Genes within the Biosynthetic Locus

The this compound biosynthetic gene cluster, often designated as the 'rub' cluster, contains all the genetic information necessary for the synthesis and tailoring of the molecule. researchgate.net Functional annotation, based on sequence homology to genes with known functions, has provided a roadmap of the biosynthetic pathway. The cluster encodes a core Type II polyketide synthase (PKS), along with a suite of tailoring enzymes including cyclases, oxidoreductases, and methyltransferases that modify the initial polyketide backbone. nih.govamazonaws.comresearchgate.net

Recent detailed investigations into the 'rub' cluster from Streptomyces sp. CB00271 have assigned specific functions to several late-stage tailoring enzymes. acs.org These findings are critical for understanding how the complex and unique chemical features of this compound are installed.

Table 2: Functional Annotation of Key Genes in the this compound BGC

| Gene | Proposed Function | Homology/Evidence | Reference(s) |

|---|---|---|---|

| rubA (or homolog) | Ketosynthase α (KSα) | Homology to Type II PKS genes (e.g., prmA) | amazonaws.com |

| rubB (or homolog) | Ketosynthase β (KSβ)/Chain Length Factor | Homology to Type II PKS genes (e.g., prmB) | amazonaws.com |

| rubC (or homolog) | Acyl Carrier Protein (ACP) | Homology to Type II PKS genes | amazonaws.com |

| RubL | Flavoenzyme/Spiroketal synthase | Functional homolog of GrhO5; involved in spiroketal formation | nih.gov |

| RubO | FAD-dependent monooxygenase | Mediates final tautomerization of the naphthoquinone moiety | acs.org |

| RubU | Cytochrome P450 | Catalyzes terminal oxidation | nih.govacs.org |

| RubO1/RubO2 | Oxidoreductases | Involved in successive terminal oxidations | acs.org |

| RubX | O-methyltransferase | Catalyzes O-methylation of the carboxyl terminal | acs.org |

| RubK | Reductase | Reduces the C-3' hydroxyl group | acs.org |

| rubJ (or homolog) | Acetyltransferase | Regulates metabolic flux by modifying other tailoring enzymes | nih.govuni-freiburg.de |

Enzymatic Pathways and Key Biosynthetic Steps of this compound

The assembly of this compound is a multi-step process involving the creation of a polyketide chain followed by a series of precise enzymatic modifications.

Precursor Identification and Incorporation Studies

The biosynthesis of all rubromycins originates from a Type II polyketide synthase pathway. mdpi.comrsc.org The fundamental building blocks for this pathway are acetyl-CoA, which serves as the starter unit, and malonyl-CoA, which provides the extender units. nih.govuni-freiburg.de Isotope labeling studies have been instrumental in confirming this origin. Feeding experiments using 13C-labeled malonic acid in cultures of Streptomyces sp. A1 resulted in the incorporation of twelve labeled units into the this compound structure. rsc.org This evidence points to the formation of a lengthy tridecaketide intermediate derived from 13 acetate (B1210297) units. qmul.ac.ukrsc.org The entire backbone is thus derived from a single C26 polyketide chain that undergoes extensive cyclization and modification. researchgate.netresearchgate.net

Characterization of Specific Enzymes in this compound Biogenesis

The transformation of the linear polyketide chain into the complex hexacyclic structure of this compound requires a cascade of specific enzymes. A crucial part of this transformation is the formation of the unique bisbenzannulated researchgate.netnih.gov-spiroketal pharmacophore, which is catalyzed by flavin-dependent enzymes. nih.govresearchgate.net This spiroketal moiety is essential for the compound's biological activity. rsc.org

Studies on the homologous griseorhodin pathway show that an enzyme, GrhO5, converts a pentangular precursor, collinone, into a nih.govnih.gov-spiroketal intermediate. nih.govresearchgate.net Subsequently, another enzyme, GrhO6, facilitates a ring contraction to yield the final researchgate.netnih.gov-spiroketal structure. nih.govresearchgate.net A functional homolog of GrhO5, named RubL, has been characterized in the rubromycin pathway, suggesting a conserved mechanism for spiroketal formation. nih.govrcsb.org

More recent work has elucidated the terminal tailoring steps specific to this compound biosynthesis, involving a series of oxidations, a selective reduction, and distinct methylations. acs.org These late-stage modifications are responsible for the final chemical identity of this compound. The key enzymatic steps include:

Successive Terminal Oxidations: Catalyzed by the cytochrome P450 enzyme RubU and oxidoreductases RubO1/RubO2. acs.org

O-Methylation: The O-methyltransferase RubX attaches a methyl group to the carboxyl terminal. acs.org

Hydroxyl Reduction: The reductase RubK specifically reduces the hydroxyl group at the C-3' position. acs.org

Tautomerization: The final arrangement of the naphthoquinone moiety is mediated by the monooxygenase RubO. acs.org

The foundation of the this compound molecule is assembled by a Type II polyketide synthase. mdpi.comnih.gov This enzymatic complex is composed of a minimal set of core proteins: a ketosynthase α (KSα), a ketosynthase β (KSβ, also known as the chain-length factor or CLF), and an acyl carrier protein (ACP). nih.govamazonaws.com The genes for these proteins (rubA, rubB, and rubC, respectively) are located within the BGC. amazonaws.com

The PKS module functions iteratively. The KSα and KSβ subunits work together to catalyze the sequential Claisen condensation of malonyl-CoA extender units (carried by the ACP) onto a growing polyketide chain, which is initiated with an acetyl-CoA starter unit. amazonaws.com The KSβ/CLF is critical for determining the final length of the polyketide chain, which in this case is a tridecaketide (a 26-carbon chain). qmul.ac.uknih.gov Once this backbone is synthesized, it is released from the ACP and handed off to the downstream tailoring enzymes for cyclization, aromatization, and the extensive oxidative modifications that ultimately yield this compound. researchgate.net

Glycosyltransferases Involved in this compound Biosynthesis

While the core structure of this compound itself is not glycosylated, the broader context of polyketide biosynthesis often involves glycosyltransferases that introduce sugar moieties to the molecular scaffold, significantly impacting their biological activity. In the biosynthesis of related angucycline antibiotics, such as urdamycin A, glycosyltransferases are crucial for the attachment of deoxysugars. plos.org For instance, the rhoG gene in Streptomyces violaceus has been identified as a glycosyltransferase responsible for the glycosylation of ε-rhodomycinone in the biosynthesis of β-rhodomycin. nih.gov Disruption of this gene leads to the accumulation of the non-glycosylated intermediate, confirming its essential role in the pathway. nih.gov Although a dedicated glycosyltransferase for this compound has not been explicitly detailed in the provided search results, the biosynthetic gene clusters of similar polyketides often contain genes encoding for these enzymes. plos.org The exploration of such enzymes in related pathways provides a framework for understanding how structural diversity is generated within this class of natural products.

Tailoring Enzymes and Post-PKS Modifications in this compound Pathway

The biosynthesis of this compound after the initial polyketide chain assembly by a type II polyketide synthase (PKS) involves a series of intricate post-PKS modifications. These tailoring reactions are critical for generating the final complex structure and are catalyzed by a diverse array of enzymes, including oxidoreductases, cyclases, and methyltransferases. rsc.orgacs.orgnih.gov

The formation of the characteristic bisbenzannulated researchgate.netmdpi.com-spiroketal is a hallmark of rubromycin biosynthesis and is orchestrated by a cascade of flavin-dependent oxidoreductases. nih.govrsc.org Key enzymes in the griseorhodin A biosynthetic gene cluster, which is closely related to that of this compound, include GrhO5 and GrhO6. researchgate.net GrhO5, a flavoprotein monooxygenase, catalyzes the conversion of the precursor collinone into dihydrolenticulone, which contains a mdpi.commdpi.com-spiroketal. researchgate.net Subsequently, GrhO6 facilitates a ring contraction to form the mature researchgate.netmdpi.com-spiroketal structure. researchgate.net

Recent studies have unveiled a novel regulatory layer at the enzymatic level involving an acetyltransferase. rsc.org The acetyltransferase GrhJ activates the monooxygenase GrhO6 through acetylation, which in turn directs the biosynthesis towards the canonical rubromycins. researchgate.net This post-translational modification is crucial for controlling the metabolic flux and preventing the formation of alternative, ring-opened pathway products. researchgate.netrsc.org

Further tailoring steps in the this compound pathway include a series of terminal oxidations and O-methylations. acs.org The enzymes RubU, RubO1, and RubO2 are involved in successive oxidations of the carboxyl terminal. acs.org This is followed by O-methylation of the carboxyl terminal by RubX and a reduction of the C-3' hydroxyl group by RubK. acs.org The final tautomerization to form the naphthoquinone moiety is mediated by the enzyme RubO. acs.org

Table 1: Key Tailoring Enzymes in Rubromycin Biosynthesis

| Enzyme | Function | Role in Pathway |

|---|---|---|

| GrhO5 | Flavin-dependent monooxygenase | Converts collinone to a mdpi.commdpi.com-spiroketal intermediate (dihydrolenticulone). researchgate.net |

| GrhO6 | Flavin-dependent monooxygenase | Catalyzes ring contraction to form the researchgate.netmdpi.com-spiroketal pharmacophore. researchgate.net |

| GrhJ | Acetyltransferase | Activates GrhO6 by acetylation, controlling metabolic flux. researchgate.netrsc.org |

| GrhO10 | Ketoreductase | Sequesters and converts the labile product of GrhO6 into a stable intermediate. researchgate.net |

| RubU, RubO1, RubO2 | Oxidases | Perform successive oxidations at the carboxyl terminal. acs.org |

| RubX | O-methyltransferase | Methylates the carboxyl terminal. acs.org |

| RubK | Reductase | Reduces the C-3' hydroxyl group. acs.org |

| RubO | Tautomerase | Mediates the final tautomerization to form the naphthoquinone moiety. acs.org |

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process, influenced by a combination of genetic control mechanisms and environmental cues. This intricate regulation ensures that the producing organism, typically a Streptomyces species, synthesizes this secondary metabolite at the appropriate time and under optimal conditions.

Transcriptional and Translational Control Mechanisms

The biosynthesis of natural products like this compound is often controlled at the transcriptional level by pathway-specific and global regulators. researchgate.net In many actinomycetes, biosynthetic gene clusters for secondary metabolites are silent or poorly expressed under standard laboratory conditions. mdpi.com The activation of these clusters can sometimes be achieved by manipulating regulatory genes. mdpi.comnih.gov

For instance, in Streptomyces sp. PGA64, a producer of this compound, a putative repressor gene was identified within a silent angucycline-type gene cluster. nih.gov Disruption of this repressor led to the production of angucycline metabolites, demonstrating the role of repressors in controlling secondary metabolite biosynthesis. nih.gov While this specific example relates to a different class of polyketides within the same strain, it highlights a common regulatory strategy in Streptomyces. The TetR family of transcriptional regulators is also known to be widely involved in controlling antibiotic production in prokaryotes. asm.org

Furthermore, post-translational modifications, as seen with the acetylation of GrhO6 by GrhJ, represent a direct enzymatic level of control that can rapidly modulate the biosynthetic pathway in response to cellular signals. rsc.org This mechanism allows the bacteria to quickly adjust the production of functionally distinct secondary metabolites. rsc.org

Environmental and Nutritional Influences on this compound Production

The production of this compound is significantly influenced by environmental and nutritional factors. The availability of precursors, such as acetyl-CoA and malonyl-CoA, is a critical determinant of the metabolic flux through the biosynthetic pathway. rsc.org

Studies have shown that nutrient availability directly impacts the regulatory mechanisms controlling this compound synthesis. rsc.org For example, the acetyltransferase GrhJ is thought to monitor the levels of acetyl-CoA. rsc.org Under high-nutrient conditions, when acetyl-CoA is abundant, GrhO6 is acetylated and the biosynthesis of rubromycins proceeds. rsc.org Conversely, a lack of acetyl-CoA, indicative of starvation, may lead to a halt in rubromycin production to conserve resources for essential processes like sporulation. rsc.org

The composition of the culture medium also plays a crucial role in the yield of this compound. Screening of different media has shown significant variations in production levels. researchgate.netutm.my For example, a thermotolerant Streptomyces sp. ADR1 strain showed different production profiles for beta- and gamma-rubromycin depending on the medium used. researchgate.netmdpi.com Furthermore, cultivation conditions such as aeration and agitation in a bioreactor can significantly enhance the production of rubromycins compared to shake flask cultures. utm.my

Table 2: Factors Influencing this compound Production

| Factor | Influence on Production |

|---|---|

| Acetyl-CoA Levels | High levels promote biosynthesis via acetylation of GrhO6. rsc.org |

| Nutrient Availability | High-nutrient conditions favor rubromycin production. rsc.org |

| Culture Medium Composition | Different media result in varying yields of β- and γ-rubromycin. researchgate.net |

| Aeration and Agitation | Optimized conditions in a bioreactor can significantly increase production. utm.my |

Synthetic Methodologies for Beta Rubromycin and Analogues

Total Synthesis Approaches to beta-Rubromycin

The total synthesis of rubromycins has been a subject of intense research, leading to the development of several innovative synthetic strategies. These approaches primarily focus on the stereoselective construction of the complex spiroketal core.

The central challenge in the synthesis of this compound lies in the construction of the sterically congested and electronically unique rsc.orgfigshare.com-bisbenzannulated spiroketal. rsc.org Retrosynthetic analyses have, therefore, primarily focused on strategies that enable the efficient and stereocontrolled formation of this key structural motif.

A common retrosynthetic disconnection strategy involves breaking the spiroketal C-O bonds, leading to a dihydroxyketone precursor. rsc.org This approach, however, has faced challenges due to the electronic nature of the fully elaborated isocoumarin (B1212949) and naphthoquinone moieties, which can hinder the crucial acid-mediated spirocyclisation. rsc.org

Alternative and more successful retrosynthetic disconnections have been devised to circumvent this issue. One key strategy involves a late-stage oxidative [3+2] cycloaddition . acs.orgacs.orgnih.gov This approach disconnects the spiroketal core into two major fragments: a naphthoquinone component and a methylenated chroman or a related isocoumarin precursor. acs.org This convergent strategy allows for the independent synthesis of the two complex fragments before their crucial coupling.

Another significant disconnection strategy is based on a gold-catalyzed double intramolecular alkyne hydroalkoxylation . mdpi.combeilstein-journals.org This retrosynthetic approach simplifies the complex spiroketal core to a bis-phenolic alkyne precursor. rsc.orgmdpi.com The key spiroketal-forming reaction is then achieved through a tandem cyclization catalyzed by a gold complex.

A further disconnection approach utilizes a hetero-Diels-Alder reaction . This strategy envisions the spiroketal being formed from an ortho-quinone methide and a suitable dienophile, providing a modular route to the rubromycin scaffold. qmul.ac.uk

These varied retrosynthetic analyses highlight the creative approaches chemists have employed to tackle the synthetic challenges posed by this compound's complex structure, with the formation of the spiroketal remaining the pivotal step in all strategies.

Building upon the retrosynthetic blueprints, several strategic approaches have been successfully implemented to construct the core skeleton of this compound and its analogues.

Acid-Mediated Spiroketalization: The traditional approach to spiroketal synthesis involves the acid-catalyzed cyclization of a dihydroxyketone precursor. While conceptually straightforward, this method has proven difficult in the context of fully elaborated rubromycin precursors. rsc.orgnih.gov The electron-withdrawing nature of the isocoumarin ring system deactivates the phenolic nucleophile, making the final spiroketalization challenging. researchgate.net However, by carefully managing the electronic properties of the cyclization precursor, this method has been successfully applied in the formal synthesis of (±)-γ-rubromycin. rsc.org

Oxidative [3+2] Cycloaddition: A highly effective and convergent strategy for the construction of the spiroketal core is the late-stage oxidative [3+2] cycloaddition. acs.orgacs.orgnih.gov This method involves the reaction of a hydroxynaphthoquinone with a chiral enol ether or a methylenated chroman. acs.orgnih.gov This approach has been successfully used in the total synthesis of (±)-γ-rubromycin, where a fully functionalized naphthoquinone and a methylenated chroman were coupled in a key step. acs.org The reaction is often promoted by an oxidizing agent and allows for the union of two complex fragments at a late stage of the synthesis. acs.orgacs.org

Gold-Catalyzed Double Intramolecular Alkyne Hydroalkoxylation: A powerful and elegant method for the construction of the bisbenzannulated spiroketal core involves a gold-catalyzed double intramolecular hydroalkoxylation of a suitably substituted alkynediol. rsc.orgmdpi.combeilstein-journals.org This reaction proceeds in a tandem fashion, where the gold catalyst activates the alkyne towards nucleophilic attack by the two phenolic hydroxyl groups, forming the spiroketal in a single step. beilstein-journals.org While this strategy has been primarily explored in model systems for the rubromycin core, it offers a highly efficient and atom-economical route to the desired spiroketal. rsc.orgmdpi.com

Other Notable Strategies: Other innovative strategies have also been explored. These include:

A hetero-Diels-Alder approach , which provides a modular route to the spiroketal core. qmul.ac.uk

The use of a Sonogashira coupling to connect the naphthoquinone and isocoumarin fragments before a subsequent spiroketalization step. acs.org

An oxidative-hypoiodite cycloetherification , which has been applied in the synthesis of (±)-δ-rubromycin. rsc.org

The diversity of these strategies underscores the significant synthetic challenge posed by the rubromycin family and the ingenuity of the chemical community in overcoming these hurdles.

| Synthetic Strategy | Key Reaction | Precursors | Status |

| Acid-Mediated Spiroketalization | Intramolecular cyclization | Dihydroxyketone | Challenging for fully elaborated systems, successful in formal synthesis. rsc.orgnih.govresearchgate.net |

| Oxidative [3+2] Cycloaddition | Cycloaddition | Hydroxynaphthoquinone and chiral enol ether/methylenated chroman | Successful in total synthesis of (±)-γ-rubromycin. acs.orgacs.orgnih.govnih.gov |

| Gold-Catalyzed Hydroalkoxylation | Double intramolecular cyclization | Substituted alkynediol | Demonstrated in model systems for the rubromycin core. rsc.orgrsc.orgmdpi.combeilstein-journals.org |

| Hetero-Diels-Alder | [4+2] Cycloaddition | Ortho-quinone methide and dienophile | Explored as a modular strategy. qmul.ac.uk |

| Sonogashira Coupling/Spiroketalization | Cross-coupling and cyclization | Aryl iodide and terminal alkyne | Applied in the synthesis of the spiroketal core. acs.org |

| Oxidative-Hypoiodite Cycloetherification | Cycloetherification | Unsaturated alcohol | Applied in the total synthesis of (±)-δ-rubromycin. rsc.org |

The single stereocenter at the spiroketal carbon of this compound presents a significant challenge for its asymmetric synthesis. Several strategies have been developed to control the stereochemical outcome of the spiroketalization reaction.

One effective approach involves the use of a chiral auxiliary . wikipedia.org In this method, a chiral molecule is temporarily attached to one of the synthetic precursors to direct the stereochemistry of the key bond-forming reaction. wikipedia.orgyork.ac.uk For instance, chiral enol ethers have been employed in diastereoselective oxidative [3+2] cycloadditions with hydroxynaphthoquinones. figshare.comnih.gov The chiral auxiliary on the enol ether biases the approach of the naphthoquinone, leading to the formation of the spiroketal with a high degree of diastereoselectivity. nih.gov The auxiliary can then be removed in a subsequent step to afford the enantiomerically enriched spiroketal core. nih.gov

Another strategy relies on substrate-controlled diastereoselectivity , where existing stereocenters in the cyclization precursor influence the stereochemical outcome of the spiroketalization. This has been explored in the context of acid-catalyzed spirocyclizations.

Furthermore, enantioselective catalysis represents a highly desirable approach. While less explored for this compound itself, the development of chiral catalysts for spiroketal formation is an active area of research and holds promise for future asymmetric syntheses of this natural product. rsc.org For example, chiral phosphoric acids have been used to catalyze three-component cascade reactions to form enantioenriched spiroketals in related systems. rsc.org

The absolute (S)-configuration of the spiroketal center in natural this compound was determined through a combination of spectroscopic methods and quantum chemical calculations. nih.gov Achieving this specific stereochemistry synthetically remains a key objective in the total synthesis of this complex molecule.

Semi-synthetic Derivatization of this compound

Semi-synthetic modification of the this compound scaffold has been a valuable tool for investigating its structure-activity relationships (SAR) and for developing analogues with potentially improved biological properties.

The primary goal of semi-synthetic derivatization of this compound has been to understand the structural requirements for its potent biological activities, particularly its inhibition of human telomerase and HIV-1 reverse transcriptase. rsc.orgpeerj.com

A key finding from these studies is the critical importance of the spiroketal moiety . rsc.orgacs.org Comparison of the biological activity of this compound with its open-chain analogue, α-rubromycin, revealed that the spiroketal core is essential for potent telomerase inhibition. rsc.org α-Rubromycin, which lacks the spiroketal, is significantly less active. rsc.org

To further probe the SAR, a number of analogues have been synthesized and evaluated. These studies have shown that modifications to both the naphthoquinone and isocoumarin portions of the molecule can have a significant impact on activity. For example, the removal of the quinone functionality also leads to a loss of inhibitory activity. rsc.org These findings suggest that the entire assembly of the naphthoquinone, spiroketal, and isocoumarin is crucial for the biological function of this compound. rsc.org

Computational studies have also been employed to design and evaluate new derivatives with potentially enhanced activity and reduced toxicity. peerj.com These studies have helped to rationalize the binding of this compound to its biological targets and to guide the synthesis of new analogues.

The introduction of diverse functional groups into the this compound scaffold has been pursued to explore the chemical space around the natural product and to develop analogues with improved properties.

One area of focus has been the modification of the carboxyl group on the isocoumarin ring. For example, the synthesis of this compound acid, where the methyl ester is hydrolyzed to a carboxylic acid, has been reported. researchgate.net This modification can improve the water solubility of the compound, which may be beneficial for its further development as a therapeutic agent. researchgate.net

The synthesis of new congeners of rubromycin, such as rubromycins CA1 and CA2, which feature different substitution patterns on the isocoumarin moiety, has also been achieved. researchgate.net These new derivatives have been evaluated for their antimicrobial activity, providing further insights into the SAR of the rubromycin family. researchgate.net

Furthermore, the late-stage tailoring steps in the biosynthesis of this compound, which involve oxidations, reductions, and methylations, provide a blueprint for the chemoenzymatic synthesis of new analogues. acs.orgnih.gov By using the biosynthetic enzymes in vitro, it may be possible to introduce a wide range of functional groups into the this compound scaffold in a highly selective manner. This approach could lead to the generation of novel derivatives with unique biological activities.

Development of Novel Synthetic Routes and Methodologies for this compound Analogues

The complex architecture and significant biological activities of the rubromycin family of natural products have spurred considerable interest in the development of novel synthetic methodologies. These efforts are aimed not only at achieving efficient total syntheses of the natural products themselves but also at creating a diverse range of analogues. The generation of such analogues is crucial for probing structure-activity relationships (SAR), identifying the key pharmacophoric elements, and potentially developing new therapeutic agents with improved properties. Research has branched into two main streams: the synthesis of structurally simplified analogues to pinpoint essential molecular features and the application of chemoenzymatic strategies that leverage the precision of biological catalysts.

Exploratory Synthesis of Structurally Simplified this compound Analogs

The synthesis of simplified analogues of this compound is a key strategy to deconstruct its complex molecular framework and determine the minimal structural requirements for its biological activity, particularly as an inhibitor of human telomerase. A central question in these explorations has been the role of the bisbenzannulated rsc.orgthieme-connect.com-spiroketal core, which links the naphthazarin and isocoumarin moieties. rsc.org

A landmark study in this area involved the synthesis and biological evaluation of several rubromycin analogues to understand the structural prerequisites for telomerase inhibition. rsc.org This research highlighted the critical importance of the spiroketal system. When compared, this compound (which contains the spiroketal) showed potent inhibitory activity, whereas its open-chain analogue, alpha-rubromycin, was found to be largely inactive. rsc.org This finding strongly suggests that the rigid, three-dimensional structure imparted by the spiroketal is an essential pharmacophore for the compound's interaction with its biological target. rsc.org

| Analog Name/Type | Key Structural Feature | Reported Activity (Telomerase Inhibition) | Reference |

| alpha-Rubromycin | Open-chain (lacks spiroketal) | IC50 > 200 µM (inactive) | rsc.org |

| This compound | rsc.orgthieme-connect.com-Spiroketal core | IC50 = 3.06 µM (active) | rsc.org |

| Simplified Spiroketal Analog | Possesses spiroketal core but lacks other functionalities | Showed inhibitory activity | rsc.org |

| Other Simplified Analogs | Lacked the spiroketal core | No inhibitory activity | rsc.org |

Chemoenzymatic Synthesis Approaches for this compound and Derivatives

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, offers a powerful approach for constructing complex natural products like this compound. This strategy is particularly valuable for installing the intricate and stereochemically rich spiroketal core. The biosynthesis of rubromycins provides a blueprint for how enzymes can be harnessed to perform these challenging transformations. rsc.orgresearchgate.netnih.gov

The formation of the hallmark rsc.orgthieme-connect.com-spiroketal pharmacophore is not a spontaneous cyclization but a highly controlled, enzyme-mediated process. researchgate.netnih.gov In the biosynthesis of griseorhodin A, a related rubromycin, two key flavoprotein monooxygenases are involved:

GrhO5: This enzyme converts the pentangular precursor, collinone, into a thieme-connect.comthieme-connect.com-spiroketal intermediate named dihydrolenticulone. rsc.orgresearchgate.net

GrhO6: This second monooxygenase then masterfully orchestrates an oxidative ring contraction of the thieme-connect.comthieme-connect.com-spiroketal to afford the thermodynamically less stable, but biologically active, rsc.orgthieme-connect.com-spiroketal core. rsc.orgresearchgate.netnih.gov

Recent studies have revealed an even deeper layer of enzymatic control. The activity of GrhO6 is regulated by a dedicated acetyltransferase, GrhJ . rsc.orgnih.gov GrhJ activates GrhO6 through acetylation, which allows for the rapid generation and release of its unstable product. This product is then sequestered and stabilized by another enzyme, the ketoreductase GrhO10 . nih.gov This intricate enzymatic cascade prevents the spontaneous hydrolysis of the delicate rsc.orgthieme-connect.com-spiroketal, ensuring the biosynthesis is directed towards the canonical rubromycins. rsc.orgnih.gov

Beyond the core, the final tailoring steps of this compound biosynthesis also involve a suite of specialized enzymes that could be exploited in chemoenzymatic routes. These include:

RubU and RubO1/RubO2: These oxidases perform successive oxidations at the carboxyl terminal. acs.org

RubX: An O-methyltransferase that methylates the carboxyl terminal. acs.org

RubK: A reductase responsible for the selective reduction of a C-3' hydroxyl group. acs.org

The detailed understanding of these enzymatic steps opens the door for (chemo)enzymatic production of this compound and provides the tools for bioengineering novel analogues with potentially new or improved pharmacological activities. nih.govresearchgate.net

| Enzyme | Enzyme Class | Catalyzed Reaction & Role in Synthesis | Reference |

| GrhO5 | Flavoprotein Monooxygenase | Converts collinone to a thieme-connect.comthieme-connect.com-spiroketal intermediate. | rsc.orgresearchgate.net |

| GrhO6 | Flavoprotein Monooxygenase | Performs ring contraction of the thieme-connect.comthieme-connect.com-spiroketal to the final rsc.orgthieme-connect.com-spiroketal core. | rsc.orgresearchgate.netnih.gov |

| GrhJ | Acetyltransferase | Activates GrhO6 via acetylation, controlling the metabolic flux. | rsc.orgnih.gov |

| GrhO10 | Ketoreductase | Sequesters and stabilizes the labile rsc.orgthieme-connect.com-spiroketal product from GrhO6. | nih.gov |

| RubU, RubO1/O2 | Oxidases | Catalyze successive terminal oxidations. | acs.org |

| RubX | O-Methyltransferase | Performs O-methylation of the carboxyl terminal. | acs.org |

| RubK | Reductase | Conducts selective reduction of a C-3' hydroxyl group. | acs.org |

Structure Activity Relationship Sar Studies of Beta Rubromycin and Its Derivatives

Impact of Structural Modifications on Biological Activity Profiles

SAR studies have revealed that the biological activity of rubromycins is highly sensitive to structural changes across their core scaffold. The central spiroketal system, the naphthoquinone A-ring, the isocoumarin (B1212949) moiety, and various peripheral substituents all play critical roles in defining the molecule's interaction with biological targets. rsc.org Research indicates that no single moiety is solely responsible for its activity; rather, the interplay between the quinone, spiroketal, and isocoumarin components is essential. rsc.org

The naphthoquinone A-ring and its integration into the nih.govnih.gov-bis-benzannulated spiroketal core are paramount for the biological activity of beta-rubromycin, particularly its potent telomerase inhibition. rsc.org The most compelling evidence for this comes from the comparison between this compound and its open-chain analogue, alpha-rubromycin. rsc.orgnih.gov

| Compound | Key Structural Feature | Telomerase Inhibition IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | Intact Spiroketal System | ~3.0 | nih.gov |

| alpha-Rubromycin | Open-chain (lacks spiroketal) | >200 | nih.gov |

The introduction of sugar moieties to the rubromycin scaffold can significantly alter the biological activity profile, leading to novel functions. A prime example is heliquinomycin (B1238595), a glycosylated derivative of the rubromycins that bears a cymarose sugar. mdpi.com Unlike this compound, which is primarily known as a telomerase and HIV reverse transcriptase inhibitor, heliquinomycin exhibits potent DNA helicase inhibitory activity and cytotoxicity against a range of cancer cells. mdpi.com

This functional shift underscores the critical role that glycosylation can play in modulating the pharmacological properties of natural products. The sugar moiety can influence solubility, cell permeability, and, most importantly, target recognition. The addition of the cymarose unit in heliquinomycin evidently redirects the molecule to a different biological target, from telomerase to DNA helicase. Broader studies on bacterial natural products confirm that glycosylation can dramatically influence the parent scaffold's properties and is often critical to its biological activity. nih.gov

| Compound | Structural Feature | Primary Biological Activity | Reference |

|---|---|---|---|

| This compound | Aglycone | Telomerase Inhibition | nih.gov |

| Heliquinomycin | Cymarose Glycoside | DNA Helicase Inhibition | mdpi.com |

Subtle changes in the substitution pattern on the rubromycin core can lead to significant differences in potency. Natural rubromycin analogues, which vary in their oxidation states and the functionality at different positions, provide a clear illustration of this principle. rsc.org For instance, this compound, gamma-rubromycin (B1231039), and purpuromycin all exhibit potent telomerase inhibition with IC₅₀ values of approximately 3 µM. nih.gov In contrast, griseorhodins A and C are slightly less potent, with IC₅₀ values in the 6-12 µM range. nih.gov These differences are attributed to variations in substituents, such as the presence of a hydroxyl group at the C-3' position in gamma-rubromycin. rsc.org

Recent biosynthetic studies have further highlighted the importance of terminal modifications. The O-methylation of the carboxyl terminal and the reduction of the C-3' hydroxyl group have been shown to have a significant influence on the anticancer activities of rubromycins. acs.orgbyu.edu

| Compound | Telomerase Inhibition IC₅₀ (µM) | Reference |

|---|---|---|

| This compound | ~3 | nih.gov |

| gamma-Rubromycin | ~3 | nih.gov |

| Purpuromycin | ~3 | nih.gov |

| Griseorhodin A | 6-12 | nih.gov |

| Griseorhodin C | 6-12 | nih.gov |

Rational Design Principles for this compound Analogues

The insights gained from SAR studies have laid the foundation for the rational design of novel this compound analogues. By combining computational chemistry and targeted synthesis, researchers aim to develop new derivatives with enhanced potency, improved selectivity, and better pharmacological profiles. rsc.orgnih.govpeerj.com

In silico methods are increasingly employed to predict the biological activity of novel rubromycin derivatives and to understand their mechanism of action at a molecular level.

Molecular Docking and Dynamics: Molecular docking has been used to predict the binding modes of rubromycin analogues within the active sites of target enzymes, such as HIV-1 reverse transcriptase. nih.govpeerj.com These docking studies are often followed by molecular dynamics (MD) simulations, which provide insights into the stability of the ligand-protein complex over time and reveal key interactions that are crucial for binding. nih.govpeerj.comnih.gov

Binding Free Energy Calculations: To quantify the binding affinity of designed analogues, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are utilized. nih.govpeerj.comresearchgate.net This approach calculates the binding free energies of protein-ligand complexes from MD simulation snapshots. peerj.com While not precise enough for determining absolute binding energies, MM-PBSA is effective for ranking the binding affinities of a series of similar compounds, thereby guiding the selection of the most promising candidates for synthesis. nih.govpeerj.com For example, this method was used to evaluate γ-rubromycin derivatives, identifying ligands predicted to bind more strongly to drug-resistant HIV-1 RT variants. peerj.com

Pharmacophore Modeling and Virtual Screening: In other cases, a known active compound like α-rubromycin can serve as a starting point. Its key interacting features can be defined in a pharmacophore model, which is then used as a 3D query to screen large databases of existing compounds for molecules that match the model. nih.gov This "scaffold hopping" approach led to the identification of the FDA-approved drug cromoglicic acid as a more potent inhibitor of the SARS-CoV-2 main protease than the original α-rubromycin hit. nih.gov

Synthetic chemistry provides the ultimate tool for testing the hypotheses generated by SAR and computational studies. The development of flexible and modular synthetic routes allows for the systematic modification of the this compound scaffold to probe the function of each component. qmul.ac.uknih.gov

A key example is the work by Pettus and colleagues, who synthesized a series of six rubromycin analogues to systematically deconstruct the molecule and determine the structural requirements for telomerase inhibition. rsc.org Their findings, which confirmed the necessity of the spiroketal and quinone moieties, were a direct result of targeted synthesis. rsc.org Other synthetic efforts have focused on developing convergent strategies that allow for the facile generation of diverse analogues. For instance, methods have been developed for the regioselective introduction of various functional groups (methyl, hydroxyl, halogen, amino) at positions like C-3 or C-3', enabling detailed exploration of the SAR at these sites. researchgate.net These synthetic endeavors are essential for validating design principles and for creating the next generation of this compound-based therapeutic agents. rsc.orgnih.gov

Biological Activities and Mechanistic Investigations of Beta Rubromycin

Molecular Mechanisms of Antimicrobial Activity of beta-Rubromycin

This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. mdpi.comutm.my However, the precise molecular mechanisms driving this antimicrobial action are not fully elucidated, with current research presenting some conflicting findings and a lack of evidence for several common antibiotic pathways.

There is conflicting information regarding the effect of this compound on bacterial DNA and RNA polymerases. Some studies on the rubromycin class of antibiotics suggest they can inhibit DNA polymerases. mdpi.comutm.my However, a significant study investigating the enzymatic activity of this compound found that it had virtually no effect on DNA and RNA polymerases, as well as deoxyribonuclease. nih.gov Further research clarifies that while this compound does inhibit certain mammalian DNA polymerases (Pol α and Pol β), this action is distinct from its effect in prokaryotic systems. nih.gov Based on the available literature, there is no conclusive evidence to support the inhibition of bacterial DNA replication or transcription as a primary antimicrobial mechanism of this compound.

Bacterial topoisomerases, such as DNA gyrase, are crucial enzymes for managing DNA topology during replication and are common targets for antibiotics. However, investigations into the inhibitory profile of this compound have shown that it has virtually no effect on topoisomerase activity. nih.gov Therefore, the antimicrobial action of this compound is not attributed to interactions with prokaryotic topoisomerases.

The synthesis of the peptidoglycan cell wall is an essential process for most bacteria and a primary target for many classes of antibiotics, including β-lactams and glycopeptides. frontiersin.orgpatsnap.com These agents typically interfere with enzymes like penicillin-binding proteins (PBPs) to disrupt cell wall integrity, leading to cell lysis. frontiersin.org Despite the importance of this pathway as an antibiotic target, there is currently no scientific evidence in the reviewed literature to suggest that this compound exerts its antimicrobial effect by modulating or inhibiting bacterial cell wall synthesis.

Bacteria can develop resistance to antibiotics through various mechanisms, such as modifying the drug's target, inactivating the drug with enzymes, or actively pumping the drug out of the cell (efflux). nih.govreactgroup.org While these general mechanisms of antibiotic resistance are well-documented for many compounds, specific mechanisms of resistance that microbial strains employ against this compound have not been reported in the available scientific literature.

Anticancer Mechanisms of Action of this compound

In addition to its antimicrobial properties, this compound exhibits cytotoxic activity against various human cancer cell lines, including those of the stomach, colon, breast, and liver. mdpi.comutm.my Its primary anticancer mechanism is linked to the potent inhibition of human telomerase, an enzyme critical for maintaining telomere length and enabling the cellular immortality characteristic of most cancers. nih.govsigmaaldrich.com

Rubromycins are recognized for their capacity to induce apoptosis, or programmed cell death, in cancer cells. nih.gov The inhibition of telomerase by this compound is a key trigger for this process. Telomerase inhibition leads to the progressive shortening of telomeres with each cell division, which is eventually recognized by the cell as DNA damage. josorge.com This can initiate a p53-dependent pathway, culminating in cell cycle arrest and apoptosis. josorge.com

The capability of telomerase inhibitors to induce apoptosis is a well-established concept in cancer therapy. nih.govsigmaaldrich.com While it is known that this compound's cytotoxic effects are mediated through apoptosis, detailed studies elucidating the specific downstream molecular events—such as the direct activation of caspases (the executioner enzymes of apoptosis), the release of mitochondrial cytochrome c, or the modulation of Bcl-2 family proteins—have not been extensively reported specifically for this compound. wjgnet.combiomolther.orgnih.govwikipedia.orgnovusbio.comresearchgate.netembopress.orgjax.org The spiroketal core of the this compound structure has been identified as an essential pharmacophore for its telomerase inhibition and, by extension, its pro-apoptotic activity. nih.govnih.gov

Data Tables

The following tables summarize key research findings regarding the inhibitory concentrations of this compound.

Table 1: Enzyme Inhibition by this compound

| Enzyme | Type/Source | Inhibition Parameter | Value (µM) | Citation |

|---|---|---|---|---|

| Human Telomerase | Human | IC₅₀ | ~3.0 | nih.gov |

| Human Telomerase | Human | Kᵢ (vs. substrate primer) | 0.74 | nih.gov |

| Human Telomerase | Human | IC₅₀ | 8.60 | mdpi.com |

| DNA Polymerase α | Mammalian | Kᵢ | 2.40 | nih.gov |

| DNA Polymerase β | Mammalian | Kᵢ | 10.5 | nih.gov |

| M-MLV Reverse Transcriptase | Viral | IC₅₀ | 3.42 | rsc.org |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibition constant.

Table 2: Cytotoxicity of this compound against Cancer Cell Lines| Cell Line | Cancer Type | Inhibition Parameter | Value (µM) | Citation |

|---|---|---|---|---|

| Various Cancer Cells | General | IC₅₀ (nonspecific) | ~20 | nih.gov |

Cell Cycle Arrest Mediated by this compound

The immortal nature of cancer cells is largely attributed to their ability to bypass normal cellular senescence, a process intrinsically linked to the cell division cycle. A key player in this process is telomerase, an enzyme that this compound is known to inhibit. nih.gov By maintaining the length of telomeres at the ends of chromosomes, telomerase allows cells to overcome the Hayflick limit, which dictates a finite number of cell divisions for normal cells. Inhibition of telomerase is therefore a key strategy in cancer therapy, as it can re-engage the natural barriers to unlimited proliferation, leading to cell cycle arrest and apoptosis.

While direct studies detailing the specific effects of this compound on cell cycle phases are not extensively documented, research on structurally related compounds provides significant insights. For instance, heliquinomycin (B1238595), a member of the rubromycin family, has been shown to arrest HeLa S3 cells in the G2/M phase of the cell cycle. researchgate.net Another compound, 2-epi-anthracimycin, which was isolated alongside this compound from Streptomyces sp., was found to induce cell cycle arrest at the G1 phase in Jurkat cells. researchgate.net

The progression of the cell cycle is a tightly regulated process orchestrated by a family of protein kinases known as cyclin-dependent kinases (CDKs), which are activated by binding to their regulatory cyclin partners. mdpi.comkhanacademy.org These complexes phosphorylate specific target proteins to drive the cell through its different phases. khanacademy.org Dysregulation of these complexes is a hallmark of cancer.

Table 1: Key Cyclin-CDK Complexes and Their Role in Cell Cycle Progression

| Cell Cycle Phase | Key Cyclin-CDK Complexes | Primary Function |

|---|---|---|

| G1 Phase | Cyclin D/CDK4, Cyclin D/CDK6 | Prepares the cell for DNA synthesis by phosphorylating proteins like the retinoblastoma protein (Rb). mdpi.comnih.gov |

| G1/S Transition | Cyclin E/CDK2 | Triggers the start of DNA replication. mdpi.com |

| S Phase | Cyclin A/CDK2 | Continues DNA replication and prepares for the G2 phase. mdpi.com |

| G2/M Transition | Cyclin B/CDK1 (MPF) | Initiates mitosis, including chromosome condensation and nuclear envelope breakdown. khanacademy.orgnih.gov |

Given that telomerase inhibition can trigger DNA damage responses at shortened telomeres, it is plausible that this compound's anticancer effects involve the activation of cell cycle checkpoints, such as the G1/S or G2/M checkpoints, leading to a halt in proliferation to allow for DNA repair or to initiate apoptosis if the damage is too severe.

Inhibition of Angiogenesis by this compound in Preclinical Models

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. biomol.com The inhibition of angiogenesis is a well-established strategy in cancer therapy. Preclinical investigations have highlighted the anti-angiogenic potential of this compound.

A key in vitro model for studying angiogenesis is the tube formation assay, where endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract like Matrigel and observed for their ability to form capillary-like structures. biomol.comnih.gov Research has demonstrated that this compound can induce the collapse of these formed capillary tubes in a dose-dependent manner, indicating a direct inhibitory effect on the morphological differentiation of endothelial cells. dlssyht.cn This disruption of tube formation is a crucial indicator of anti-angiogenic activity.

While specific in vivo studies on this compound, such as the chick chorioallantoic membrane (CAM) assay, are not widely reported in the literature, the in vitro data strongly suggests its potential to interfere with the neovascularization process required for tumor expansion.

Modulation of Key Signaling Pathways by this compound in Cancer Cells

The behavior of cancer cells is governed by a complex network of intracellular signaling pathways that control proliferation, survival, and metastasis. Several of these pathways are known to be dysregulated in various cancers.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. mdpi.comnih.gov Its hyperactivation, a common event in human cancers, promotes tumor progression and can lead to resistance to therapies. nih.govfrontiersin.org

The MAPK (mitogen-activated protein kinase) pathway , including the Ras/Raf/MEK/ERK cascade, is another critical pathway that transmits signals from cell surface receptors to the nucleus, influencing gene expression related to cell proliferation, differentiation, and survival. nih.govmdpi.com Mutations in this pathway are frequent in many cancers. nih.gov

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a master regulator of inflammation, immunity, and cell survival. wikipedia.org Its aberrant, constitutive activation in tumor cells helps them evade apoptosis and promotes an inflammatory microenvironment conducive to growth. wikipedia.orgnih.gov

While direct studies on the modulation of these specific pathways by this compound are limited, there is a clear mechanistic link through its primary target, telomerase. The expression and activity of the catalytic subunit of telomerase (TERT) are regulated by these major signaling cascades. For instance, the PI3K/Akt pathway can enhance TERT activity at a post-translational level, while the NF-κB and c-MYC (a MAPK pathway effector) pathways can directly promote the transcription of the TERT gene. dntb.gov.ua Therefore, by inhibiting telomerase, this compound acts on a critical downstream hub that is controlled by these oncogenic signaling networks.

Other Biological Activities and Mechanistic Insights

Antiviral Properties and Viral Replication Inhibition Mechanisms

In addition to its anticancer properties, this compound has demonstrated significant antiviral activity, particularly against the Human Immunodeficiency Virus-1 (HIV-1). adipogen.comnih.gov Its mechanism of action targets the essential retroviral enzyme, reverse transcriptase (RT), which is responsible for transcribing the viral RNA genome into DNA—a crucial step for integration into the host cell's genome. thieme-connect.com

Similar to its interaction with telomerase, this compound inhibits HIV-1 RT in a manner that is competitive with the template-primer. nih.govthieme-connect.com This suggests it binds at or near the same site on the enzyme, preventing the viral nucleic acid from being processed. Dixon analyses have determined the inhibition constant (Ki) of this compound against HIV-1 RT to be 0.27 µM. nih.gov The compound shows a degree of selectivity, as it is a more potent inhibitor of HIV-1 RT than of cellular DNA polymerase alpha. nih.gov However, its clinical development as an antiviral has been hindered by its cytotoxicity at concentrations required for a significant antiviral effect in cell-based assays. nih.govthieme-connect.com Nevertheless, its unique structure and mechanism of action make it a valuable lead compound for the design of new, more potent, and less toxic reverse transcriptase inhibitors. researchgate.netqmul.ac.uk

More recently, the related compound alpha-rubromycin was investigated for activity against SARS-CoV-2 and was found to inhibit the virus's main protease (MPro), though it also displayed significant cytotoxicity. nih.gov

Table 2: Enzyme Inhibition Profile of this compound

| Enzyme | Organism/System | Inhibition Type | IC₅₀ / Ki Value | Reference(s) |

|---|---|---|---|---|

| Human Telomerase | Human | Competitive (vs. Primer) | IC₅₀: ~3 µM / Ki: 0.74 µM | oup.com |

| HIV-1 Reverse Transcriptase | Virus | Competitive (vs. Template-Primer) | Ki: 0.27 µM | nih.gov |

| DNA Polymerase α | Calf Thymus | - | Ki: 25.1 µM | nih.gov |

| DNA Polymerase β | Mammalian | - | Ki: 10.5 µM | nih.gov |

Anti-inflammatory Effects and Immunomodulatory Mechanisms

The potential anti-inflammatory and immunomodulatory activities of this compound are less well-defined but can be inferred from several lines of evidence. This compound is a metabolite produced by actinomycetes of the Streptomyces genus, which are known sources of compounds with immunomodulatory properties. dntb.gov.ua These metabolites can positively or negatively regulate immune responses. dntb.gov.ua

One area of investigation has been the inhibition of hyaluronidase (B3051955), an enzyme that breaks down hyaluronic acid and is implicated in inflammatory and allergic reactions. nih.gov While a related rubromycin, hyaluromycin, was found to be a potent hyaluronidase inhibitor, studies on this compound itself have yielded conflicting results, with some reporting no significant activity. nih.govmdpi.com

A more plausible, albeit indirect, mechanism for immunomodulation lies in this compound's potential to affect key inflammatory signaling pathways. As previously mentioned, the NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and various interleukins. nih.govnih.gov Given the interplay between NF-κB and telomerase, it is conceivable that this compound could exert anti-inflammatory effects by modulating this pathway. However, direct experimental evidence demonstrating that this compound reduces cytokine production or alters immune cell function is currently lacking and represents an area for future research.

Molecular Targets and Protein Interactions of Beta Rubromycin

Identification of Direct Molecular Targets of beta-Rubromycin

The molecular interactions of this compound are multifaceted, with evidence pointing to both DNA and a select group of enzymes as primary targets. This dual interaction capability underlies its broad biological activities, including its anticancer and antiviral properties. adipogen.comresearchgate.net

While this compound is a potent enzyme inhibitor, its interaction with DNA is also a recognized aspect of its mechanism, particularly in the context of its inhibition of DNA-modifying enzymes. Some related naphthoquinone compounds are known to function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. biomedpharmajournal.org This mode of action can disrupt DNA replication and transcription. For instance, a computational study suggested that the related γ-rubromycin binds to the HIV-1 reverse transcriptase in a manner that does not interfere with DNA binding at the active site. peerj.com However, the primary and most studied interactions of this compound involve direct binding to and inhibition of specific enzymes that use DNA as a substrate. nih.govresearchgate.net

This compound demonstrates significant inhibitory activity against a specific set of enzymes, many of which are critical for cell proliferation and survival. This targeted inhibition is a key feature of its mechanism of action.

Contrary to what might be expected for a DNA-interacting compound, studies have shown that this compound has virtually no significant inhibitory effect on DNA topoisomerases I and II. nih.govresearchgate.netoup.com This selectivity distinguishes it from many other quinone-based antibiotics and anticancer agents, such as doxorubicin (B1662922) and shikonin, which are known topoisomerase inhibitors. biomedpharmajournal.org The lack of topoisomerase inhibition suggests that the cytotoxic effects of this compound are mediated through other pathways. nih.govresearchgate.net However, a related compound, heliquinomycin (B1238595), has been shown to inhibit topoisomerase I and II, although its primary target is DNA helicase. adipogen.com

This compound is a potent inhibitor of several other key enzymes, most notably telomerase and various reverse transcriptases. researchgate.netinvivochem.commedchemexpress.com It also exhibits some inhibitory activity against mammalian DNA polymerases. researchgate.netnih.gov

The most significant and well-studied target of this compound is human telomerase, a ribonucleoprotein enzyme essential for maintaining telomere length in cancer cells. nih.govresearchgate.net this compound is a potent inhibitor of human telomerase, with a reported 50% inhibitory concentration (IC₅₀) of approximately 3 µM. nih.gov Kinetic studies have revealed a competitive mode of inhibition with respect to the telomerase substrate primer, with an inhibition constant (Ki) of 0.74 µM. nih.gov This suggests that this compound directly competes with the DNA primer for binding to the enzyme's active site. nih.govsmolecule.com The unique spiroketal structure of this compound is essential for this activity; its analogue, alpha-rubromycin, which lacks this system, shows substantially decreased potency. nih.gov

This compound is also a potent inhibitor of retroviral reverse transcriptases, including that of HIV-1. researchgate.netinvivochem.commedchemexpress.com This was one of its earliest described biological activities. nih.gov The inhibition of reverse transcriptase is competitive with respect to the template-primer site. invivochem.com

Furthermore, this compound and its analogue alpha-rubromycin have been shown to inhibit mammalian DNA polymerases. researchgate.netnih.gov For this compound, the inhibition constants (Ki) against DNA polymerase α and β were found to be 2.40 µM and 10.5 µM, respectively. nih.gov In contrast, it has been observed to have minimal to no effect on DNA and RNA polymerases in other assay systems, highlighting its selectivity. nih.govresearchgate.net

Table 1: Enzyme Inhibition by this compound

| Enzyme Target | IC₅₀ / Kᵢ | Type of Inhibition | Functional Impact | References |

|---|---|---|---|---|

| Human Telomerase | ~3 µM (IC₅₀) | Competitive (vs. substrate primer) | Inhibition of telomere maintenance | nih.gov |

| Human Telomerase | 0.74 µM (Kᵢ) | Mixed (vs. nucleotide substrate) | Leads to cell death in cancer cells | nih.gov |

| HIV-1 Reverse Transcriptase | Potent Inhibitor | Competitive (vs. template-primer) | Blocks viral DNA synthesis | researchgate.netinvivochem.com |

| DNA Polymerase α | 2.40 µM (Kᵢ) | - | Inhibition of DNA replication | nih.gov |